
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- is a heterocyclic compound that features a fused benzene and pyrrole ring system. This compound is part of the broader class of isoindoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- can be achieved through several methods. One common approach involves the reduction of phthalimide derivatives using borane-tetrahydrofuran (THF) complex . Another method includes the catalytic N-hetero-cyclization using a Cp*Ir complex . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions typically yield dihydroisoindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the isoindole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- involves its interaction with specific molecular targets. In medicinal applications, it can induce apoptosis in cancer cells by disrupting cellular microenvironment interactions and enhancing autoimmune responses . The compound’s structure allows it to bind to multiple receptors, making it a versatile agent in therapeutic research .
Comparación Con Compuestos Similares
1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- can be compared with other isoindole derivatives such as:
Isoindoline: Similar in structure but with nitrogen in a different position.
Phthalimide: Contains a similar ring system but with additional carbonyl groups.
Indole: An isomer of isoindole with different chemical properties and applications.
The uniqueness of 1H-Isoindole, 2,3-dihydro-2-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
73357-40-1 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C15H15NO/c1-17-15-8-4-7-14(9-15)16-10-12-5-2-3-6-13(12)11-16/h2-9H,10-11H2,1H3 |
Clave InChI |
XNCQLNNBTKMMTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
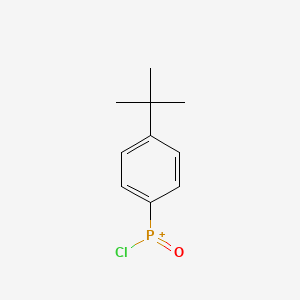
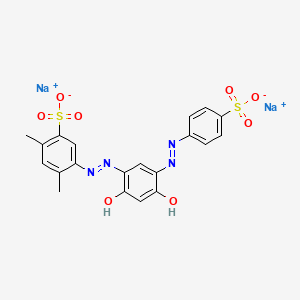
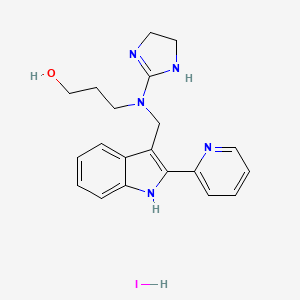
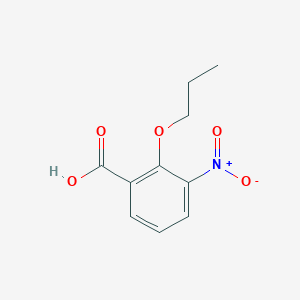
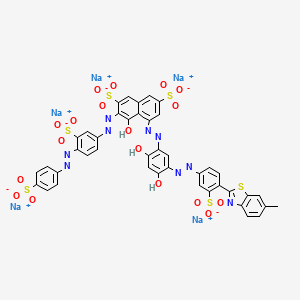
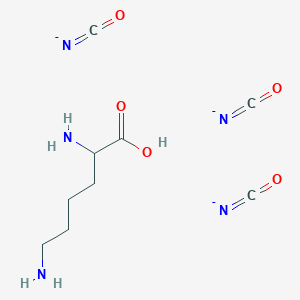
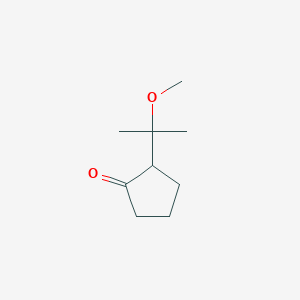
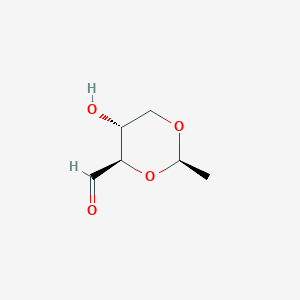
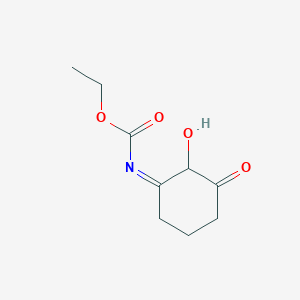
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
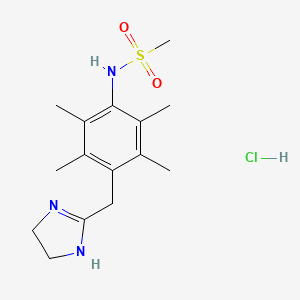
![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
